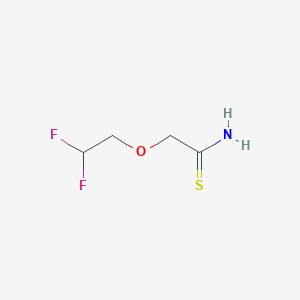

2-(2,2-Difluoroethoxy)ethanethioamide

Description

2-(2,2-Difluoroethoxy)ethanethioamide is a fluorinated thioamide derivative with the molecular formula C₁₁H₁₂F₃N₃O₄ and a molecular weight of 307.23 g/mol (purity: ≥90%) . The compound features a difluoroethoxy (–OCH₂CF₂H) substituent linked to an ethanethioamide (–CH₂C(S)NH₂) backbone.

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NOS/c5-3(6)1-8-2-4(7)9/h3H,1-2H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTAJDPVGXIXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)ethanethioamide typically involves the reaction of 2,2-difluoroethanol with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)ethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thioamide group to an amine group.

Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-(2,2-Difluoroethoxy)ethanethioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)ethanethioamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The thioamide group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-(2,2-difluoroethoxy)ethanethioamide with structurally analogous thioamides and sulfonamides, focusing on molecular properties, spectral data, and functional group effects.

2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide

- Molecular Formula: C₁₆H₁₂F₃NOS

- Molecular Weight : 310.05 g/mol

- Key Features :

- Spectral Data :

- Comparison :

- The trifluoromethyl group increases hydrophobicity compared to the difluoroethoxy group.

- The ketone moiety may enhance reactivity toward nucleophiles, whereas the difluoroethoxy group likely improves solubility in polar solvents.

2-((Furan-2-ylmethyl)sulfonyl)ethanethioamide

- Molecular Formula: C₇H₉NO₃S₂

- Molecular Weight : 219.28 g/mol

- Key Features :

- The furan ring introduces π-π stacking capabilities absent in the aliphatic difluoroethoxy chain.

2-(2,2-Difluoroethoxy)-N-(6-methylbenzo[d]thiazole-2-yl)-6-(trifluoromethyl)benzenesulfonamide

- Molecular Formula : C₁₈H₁₄F₅N₂O₃S₂

- Molecular Weight : 474.43 g/mol

- Key Features: Combines difluoroethoxy, trifluoromethyl, and sulfonamide (–SO₂NH–) groups. Synthesized via condensation of 2-amino-6-methylbenzothiazole with sulfonyl chlorides .

- Comparison :

- The sulfonamide group enables hydrogen bonding, enhancing biological target affinity.

- The benzothiazole moiety provides fluorescence properties, which are absent in simpler thioamides.

Research Findings and Implications

- Fluorine Effects : Difluoroethoxy and trifluoromethyl groups improve metabolic stability and lipophilicity, but the former offers better solubility due to ether oxygen .

- Thioamide Reactivity : Thioamides exhibit tautomerism (thione vs. thiol forms), which is influenced by substituents. Electron-withdrawing groups (e.g., sulfonyl) stabilize the thione form .

- Biological Relevance : Sulfonamide-thioamide hybrids (e.g., compound) show promise as enzyme inhibitors, while simpler thioamides may serve as chelating agents .

Biological Activity

2-(2,2-Difluoroethoxy)ethanethioamide is a synthetic compound with the molecular formula CHFNOS and a molecular weight of 155.17 g/mol. This compound has garnered attention in scientific research for its potential biological activities and interactions with various biomolecules. Its unique structure, featuring both difluoroethoxy and thioamide groups, may confer distinct chemical and biological properties, making it a candidate for further investigation in medicinal chemistry and drug development.

- Molecular Formula: CHFNOS

- Molecular Weight: 155.17 g/mol

- Structural Features:

- Difluoroethoxy group, which enhances lipophilicity.

- Thioamide group, known for its reactivity with enzymes and proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism involves:

- Lipophilicity Enhancement: The difluoroethoxy group facilitates the compound's passage through lipid membranes.

- Enzyme Interaction: The thioamide moiety may inhibit or alter the function of various enzymes, potentially impacting metabolic pathways.

In Vitro Studies

Recent studies have indicated that this compound exhibits significant biological activity in vitro:

- Enzyme Inhibition: Research has shown that this compound can inhibit certain kinases involved in cancer cell proliferation. For example, it has been linked to the inhibition of cdc2-like kinase (CLK), which plays a role in alternative splicing mechanisms associated with cancer progression .

- Cell Viability Assays: In various cell lines, the compound demonstrated cytotoxic effects at higher concentrations, suggesting potential applications in cancer therapy.

Case Studies

- Cancer Research:

- Inflammatory Diseases:

Comparative Analysis

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | CHFNOS | Inhibits CLK; anti-inflammatory | Cancer therapy; inflammation management |

| 2-(2,2-Difluoroethoxy)ethanol | CHFO | Limited biological activity | Solvent; building block |

| 2-(2,2-Difluoroethoxy)ethanamine | CHFN | Potential enzyme interactions | Drug development |

Safety and Toxicology

Preliminary toxicity studies suggest that while this compound has promising biological activities, further research is necessary to fully understand its safety profile. Toxicity assessments are crucial for determining appropriate dosage ranges for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.